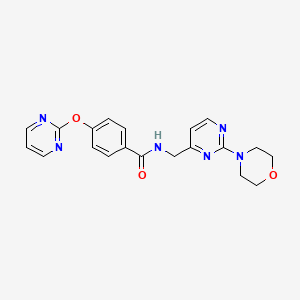

N-((2-morpholinopyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide

Description

The compound N-((2-morpholinopyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide features a benzamide core substituted with a pyrimidin-2-yloxy group at the 4-position and a 2-morpholinopyrimidinylmethyl moiety at the N-position. The morpholine group may enhance solubility, while the pyrimidine substituents could mediate target binding through hydrogen bonding or π-π interactions .

Properties

IUPAC Name |

N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-4-pyrimidin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O3/c27-18(15-2-4-17(5-3-15)29-20-22-7-1-8-23-20)24-14-16-6-9-21-19(25-16)26-10-12-28-13-11-26/h1-9H,10-14H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKZCWAKWIPUJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=N2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-morpholinopyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be described by the following molecular formula:

- Molecular Formula : C₁₈H₁₈N₄O

- Molecular Weight : 306.36 g/mol

- CAS Number : 152460-10-1

The compound features a morpholinopyrimidine moiety linked to a pyrimidinyl ether, which is believed to contribute to its biological properties.

Antimicrobial Activity

Research has indicated that derivatives of benzamides, including N-((2-morpholinopyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide, exhibit promising antimicrobial activity. In studies, compounds in this class have been tested against various bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 12.5 | |

| Compound B | Escherichia coli | 25 | |

| Compound C | Candida albicans | 10 |

In these studies, compounds demonstrated moderate to good inhibition against both Gram-positive and Gram-negative bacteria as well as fungal strains.

Anti-inflammatory Activity

Some studies have suggested that similar benzamide derivatives possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making them potential candidates for treating inflammatory diseases.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of various benzamide derivatives, including those with similar structural features to N-((2-morpholinopyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide. The results indicated effective inhibition of bacterial growth at concentrations as low as 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . -

Case Study on Anti-inflammatory Potential :

Another investigation focused on the anti-inflammatory effects of benzamide derivatives in vitro. The results showed that certain compounds significantly reduced the production of TNF-alpha and IL-6 in activated macrophages, indicating their potential use in treating inflammatory conditions .

Research Findings

Recent studies have highlighted the need for further research into the pharmacokinetics and mechanisms of action of N-((2-morpholinopyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide:

- Mechanism of Action : Preliminary data suggest that this compound may act by inhibiting specific enzymes involved in bacterial cell wall synthesis or by disrupting fungal cell membranes.

- Toxicity Studies : Toxicological evaluations are necessary to determine the safety profile of this compound before considering clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

Detailed Analysis

Substitution Patterns and Target Specificity

- Morpholine vs. Chloro Groups : Compared to ’s compound 1 (chloro-substituted EGFR inhibitor), the morpholine group in the target compound likely reduces steric hindrance and improves aqueous solubility, though it may compromise EGFR affinity due to weaker electrophilic interactions .

- Pyrimidinyloxy vs. Pyrimidinylamino: The pyrimidin-2-yloxy group in the target compound differs from the diaminopyrimidine in compound 1.

Solubility and Pharmacokinetics

- The hydrochloride salt form of ’s compound highlights the importance of salt formation in enhancing solubility, a strategy applicable to the target compound if acidic/basic groups are present .

- In contrast, EPZ011989’s morpholinopropynyl group optimizes blood-brain barrier penetration, suggesting that the target’s morpholine may similarly influence distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.